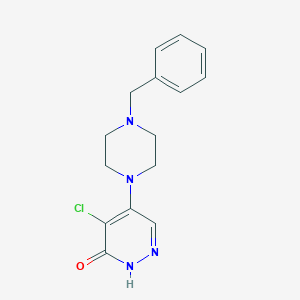
N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTFE and belongs to the class of sulfonyl-containing compounds. BTFE has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
BTFE exerts its biological effects through the inhibition of certain enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BTFE has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that regulate gene expression. By inhibiting these enzymes and proteins, BTFE can modulate various cellular processes and exert its biological effects.
Biochemical and Physiological Effects:
BTFE has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BTFE has also been shown to inhibit the formation of new blood vessels, which is a process called angiogenesis. This property of BTFE makes it a potential candidate for the treatment of cancer and other diseases that involve abnormal angiogenesis. BTFE has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
BTFE has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a relatively low toxicity and can be used at low concentrations. BTFE has also been shown to have good solubility in various solvents, which makes it easy to work with in the lab. However, there are also some limitations to using BTFE in lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo. This can make it difficult to study the long-term effects of BTFE on biological systems. Additionally, BTFE has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on BTFE. One area of research is to further elucidate the mechanism of action of BTFE. This can help to identify new targets for BTFE and improve our understanding of its biological effects. Another area of research is to optimize the synthesis method for BTFE. This can help to improve the yield and purity of BTFE, which can facilitate its use in various applications. Additionally, further studies are needed to investigate the potential applications of BTFE in agriculture and material science. Finally, more research is needed to investigate the long-term effects of BTFE on biological systems, which can help to determine its safety and efficacy for use in various applications.
Conclusion:
In conclusion, BTFE is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. BTFE has shown promise as a potential drug candidate for the treatment of cancer and other diseases, as well as a potential pesticide and material science application. Further research is needed to fully explore the potential of BTFE in these areas.
Méthodes De Synthèse
BTFE can be synthesized by reacting 4-fluoroaniline with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzenesulfonyl chloride to yield BTFE. This synthesis method has been optimized and can be carried out on a large scale with high yields.
Applications De Recherche Scientifique
BTFE has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BTFE has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential drug candidate for the treatment of various types of cancer such as breast cancer, lung cancer, and colon cancer. BTFE has also been shown to have potential applications in agriculture as a pesticide due to its ability to inhibit the growth of certain pests. In material science, BTFE has been studied for its ability to form self-assembled monolayers on metal surfaces, which can be used for the fabrication of electronic devices.
Propriétés
Formule moléculaire |
C14H10F4N2O2S |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
N//'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidamide |
InChI |
InChI=1S/C14H10F4N2O2S/c15-10-6-8-11(9-7-10)19-13(14(16,17)18)20-23(21,22)12-4-2-1-3-5-12/h1-9H,(H,19,20) |
Clé InChI |
VIRBVXQSNMYALE-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)S(=O)(=O)/N=C(/C(F)(F)F)\NC2=CC=C(C=C2)F |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)NC2=CC=C(C=C2)F |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)

![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)
![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)


![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)

